Home > Products > Screening Compounds P3368 > tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate - 1547991-41-2

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Catalog Number: EVT-3083545
CAS Number: 1547991-41-2
Molecular Formula: C14H19NO2
Molecular Weight: 233.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [(3S),(2S)-6a]

  • Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor, with an IC50 value of 8.6 × 10−9 M [, ]. It exhibited significant hypotensive effects in animal models of hypertension [, ].
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, but has additional substituents at the 2 and 3 positions, including a carboxylic acid group at position 3 and a mercaptopropionyl group at position 2 [, ].

Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] (4)

  • Compound Description: This compound is a polymeric chiral catalyst used in the asymmetric addition of arenethiols to 2-cyclohexen-1-one []. It exhibited moderate enantioselectivity in this reaction, showcasing a polymer effect on the enantiomeric excess [].
  • Relevance: This compound is a polymer containing repeating units of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate's core structure, 1,2,3,4-tetrahydroisoquinoline, linked at the 2 and 3 positions [].

(3S)-3-(1,2,3,4-Tetrahydroisoquinolin-2-ylmethyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (7)

  • Compound Description: This compound is a chiral amine catalyst used in the asymmetric addition of arenethiols to 2-cyclohexen-1-one [].
  • Relevance: This compound incorporates two units of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate's core structure, 1,2,3,4-tetrahydroisoquinoline, linked by a methylene bridge at position 3 of one unit and position 2 of the other [].

(3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound is an intermediate used in the synthesis of various pharmaceutical compounds []. It contains a tert-butoxycarbonyl protecting group at the 2 position and a carboxylic acid group at position 3 [].
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. It also contains a tert-butoxycarbonyl group, though located at position 2 instead of 7 [].

(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

  • Compound Description: This compound is an intermediate used in the synthesis of compounds with potential for treating or preventing human immunodeficiency virus (HIV) infections [].
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. It also possesses a tert-butyl group, but attached to the carboxamide at position 3 instead of as a carboxylate at position 7 [].

2-Arylsulfonyl-7-alkoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides

  • Compound Description: This series of compounds was synthesized using a solid-phase Pictet-Spengler reaction employing carboxyl-supported, o-alkylated tyrosine esters [].
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, differing in the substituents at positions 2, 3, and 7 [].

2-Alkyl-7-alkoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides

  • Compound Description: This series of compounds was synthesized through a solid-phase approach utilizing a Pictet-Spengler reaction and subsequent modifications [].
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, but with different substituents at positions 2, 3, and 7 [].

tert-Butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

  • Compound Description: This compound demonstrated potent inhibitory activity against SARS-CoV-2 replication in Vero E6 and Calu-3 cells []. It exhibited comparable potency to chloroquine (CQ) and hydroxychloroquine (HCQ) []. Its mechanism of action primarily involves inhibiting post-entry viral replication [].
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, with additional substituents and modifications, including a propyl group at position 2, a complex substituent at position 4, and the absence of a carboxylate group at position 7 [].
Overview

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound categorized under the class of tetrahydroisoquinolines. This compound features a tert-butyl group at the 7-carboxylate position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are significant due to their diverse biological activities and are frequently utilized as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Source and Classification

The compound is identified by its Chemical Abstracts Service number 1547991-41-2 and is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases . Tetrahydroisoquinolines, including tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, are known for their structural diversity and biological relevance, making them a focus of ongoing research in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves a multi-step process:

  1. Formation of the Tetrahydroisoquinoline Core: The initial step often involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate. This intermediate is subsequently reduced to yield the tetrahydroisoquinoline structure.
  2. Esterification: The carboxylic acid group present in the structure is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to produce the final product .
  3. Industrial Production: In industrial settings, large-scale batch reactors are employed where reaction conditions are optimized for maximum yield and purity. Common solvents used include dichloromethane or toluene, often with catalysts like palladium on carbon to facilitate reactions.
Molecular Structure Analysis

Structure and Data

The molecular formula of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is C14H19NO2C_{14}H_{19}NO_2. The InChI representation is given as:

InChI 1S C14H19NO2 c1 14 2 3 17 13 16 11 5 4 10 6 7 15 9 12 10 8 11 h4 5 8 15H 6 7 9H2 1 3H3\text{InChI 1S C14H19NO2 c1 14 2 3 17 13 16 11 5 4 10 6 7 15 9 12 10 8 11 h4 5 8 15H 6 7 9H2 1 3H3}

This structural formula indicates a complex arrangement that contributes to its biological activity and chemical properties .

Chemical Reactions Analysis

Reactions and Technical Details

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions where nucleophiles can attack the carbon atom bonded to the carboxylic acid.
  2. Reduction Reactions: The compound can be reduced to yield different derivatives depending on the reducing agent used.
  3. Cyclization Reactions: Under certain conditions, this compound may also participate in cyclization reactions leading to more complex structures that could enhance its biological activity .
Mechanism of Action

Process and Data

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific biological targets. It may exert its effects through:

  1. Enzyme Inhibition: The compound could inhibit enzymes involved in critical metabolic pathways or cell proliferation processes.
  2. Receptor Modulation: It may bind to receptors influencing neurotransmitter systems or other signaling pathways relevant to neurological functions.

Research has indicated that compounds within this class exhibit potential antimicrobial and anticancer properties through these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate include:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents such as dichloromethane.

The chemical properties include:

  • Stability: Stable under standard laboratory conditions but should be stored away from heat and oxidizing agents.

The melting point and boiling point data are specific to laboratory conditions and may vary based on purity levels .

Applications

Scientific Uses

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several applications across various scientific fields:

  1. Chemistry: Used as an intermediate in synthesizing complex organic molecules and natural products.
  2. Biology: Investigated for potential biological activities including antimicrobial and anticancer effects.
  3. Medicine: Serves as a precursor for developing pharmaceutical agents aimed at treating neurological disorders.
  4. Industry: Utilized in producing specialty chemicals and materials relevant to pharmaceuticals and agrochemicals .

This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research endeavors.

Introduction to Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry

Structural Significance of the 1,2,3,4-Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in drug design due to its conformational rigidity and structural resemblance to endogenous neurotransmitters. This saturated isoquinoline variant features a fused bicyclic system comprising a benzene ring condensed with a piperidine ring, enabling diverse interactions with biological targets. The partially reduced structure mitigates the planarity of fully aromatic isoquinolines, enhancing bioavailability while retaining robust receptor-binding capabilities. Notably, the basic nitrogen atom facilitates salt formation and protonation under physiological conditions, improving water solubility—a critical factor for pharmacokinetic optimization. The non-planar conformation of THIQ derivatives allows selective engagement with enzymes and receptors involved in neurological disorders, cancer, and infectious diseases, underpinning their broad therapeutic relevance [3] [9].

Table 1: Core Structural Descriptors of THIQ Derivatives

Compound NameMolecular FormulaMolecular WeightKey Stereochemical Features
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylateC₁₄H₁₉NO₂233.31Chiral center at C1, puckered ring system
7-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₄H₁₉NO₂233.31Stereogenic center at C3
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateC₁₄H₁₉NO₂233.31Chiral nitrogen environment

Role of tert-Butyl Carboxylate Substituents in Bioactive Molecule Design

The tert-butyl carboxylate group serves as a versatile steric and electronic modulator in THIQ-based drug prototypes. This bulky substituent influences pharmacokinetic properties through three primary mechanisms:

  • Stereoelectronic Effects: The electron-withdrawing ester carbonyl reduces electron density on the aromatic ring, altering substrate affinity for oxidoreductases and cytochrome P450 enzymes. This modulates metabolic stability, as evidenced by reduced first-pass metabolism in tert-butyl-bearing analogs compared to methyl esters [3] [4].
  • Conformational Constraints: The tert-butyl group’s three-dimensional bulk (van der Waals volume ≈ 93 ų) restricts bond rotation adjacent to the carboxylate, enforcing specific bioactive conformations. This was demonstrated in THIQ derivatives showing enhanced selectivity for serotonin receptors over dopaminergic targets due to steric exclusion [8].
  • Prodrug Functionality: Under physiological conditions, the tert-butyl ester undergoes enzymatic hydrolysis to carboxylic acids, serving as a prodrug strategy. For example, tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (C₁₄H₁₈FNO₂, MW 251.30) releases fluoro-substituted carboxylic acid metabolites with improved blood-brain barrier permeability [7].

Table 2: Synthetic Intermediates Featuring tert-Butyl Carboxylate Modifications

IntermediateCAS NumberPurityPrimary Synthetic Utility
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate1547991-41-2≥95%Peptide coupling; Suzuki-Miyaura cross-coupling
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate258515-65-097%Buchwald-Hartwig amination; Negishi coupling
tert-Butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate2639428-23-0N/AFluorinated analog synthesis; PET tracers

Pharmacological Relevance of 7-Position Functionalization in Isoquinoline Derivatives

Functionalization at the C7 position of THIQ derivatives dramatically influences ligand-receptor interactions and ADMET profiles. The 7-carboxylate ester, particularly in tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (SMILES: O=C(C1=CC2=C(C=C1)CCNC2)OC(C)(C)C), serves as a synthetic handle for bioisosteric modifications:

  • Electron-Withdrawing Groups: 7-Bromo analogs (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, C₁₄H₁₈BrNO₂, MW 312.2) exhibit enhanced σ-receptor affinity (Kᵢ < 50 nM) due to halogen bonding with histidine residues in the binding pocket [10].
  • Hydrogen-Bond Acceptors: The 7-carboxylate oxygen atoms form critical hydrogen bonds with aspartate residues in kinase binding sites, as observed in THIQ-based VEGF inhibitors. Molecular modeling confirms that 7-formyl derivatives (e.g., Tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, C₁₅H₁₉NO₃) engage in additional Schiff base formation with lysine residues, prolonging target residence time [2] [5].
  • Metabolic Stability: Comparative studies show that 7-substituted THIQ derivatives resist CYP3A4-mediated oxidation more effectively than unsubstituted analogs. The tert-butyl carboxylate group reduces hepatic clearance by 60% in microsomal assays, attributable to steric hindrance around metabolic soft spots [4] [8].

Table 3: Pharmacological Profiles of 7-Substituted THIQ Analogs

7-SubstituentExample CompoundMolecular WeightReported Pharmacological Effects
Carboxylatetert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate233.31MAO-B inhibition (IC₅₀ = 2.3 μM)
Bromotert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate312.2σ₁-Receptor antagonism (Kᵢ = 47 nM)
FormylTert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate249.32Aldehyde dehydrogenase induction
Fluorotert-Butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate251.30Improved blood-brain barrier penetration (log BB = 0.8)

The strategic installation of tert-butyl carboxylate at C7 enables precise modulation of electronic, steric, and polarity parameters essential for optimizing target engagement and drug-like properties in next-generation therapeutics.

Properties

CAS Number

1547991-41-2

Product Name

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Molecular Formula

C14H19NO2

Molecular Weight

233.311

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-5-4-10-6-7-15-9-12(10)8-11/h4-5,8,15H,6-7,9H2,1-3H3

InChI Key

ZRUSJQIEIXQIRV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC2=C(CCNC2)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.